molecular formula C21H22F2N4O B5724217 N-cycloheptyl-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide

N-cycloheptyl-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide

Numéro de catalogue B5724217
Poids moléculaire: 384.4 g/mol
Clé InChI: QOBDSTPTSGWACM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-cycloheptyl-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide, also known as CHPPP, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. CHPPP is a selective agonist for the GABA(B) receptor, which is a type of receptor found in the brain and spinal cord that plays a role in regulating neurotransmitter release and neuronal excitability.

Mécanisme D'action

The GABA(B) receptor is a G protein-coupled receptor that is activated by the neurotransmitter gamma-aminobutyric acid (GABA). Activation of the GABA(B) receptor leads to the inhibition of neurotransmitter release and the modulation of neuronal excitability. N-cycloheptyl-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide acts as a selective agonist for the GABA(B) receptor, binding to the receptor and activating its downstream signaling pathways. This results in the inhibition of neurotransmitter release and the modulation of neuronal activity.
Biochemical and Physiological Effects:
N-cycloheptyl-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide has been shown to have a range of biochemical and physiological effects, depending on the experimental conditions. In general, N-cycloheptyl-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide has been found to inhibit the release of several neurotransmitters, including glutamate, dopamine, and acetylcholine. It has also been shown to modulate the activity of several ion channels, including calcium and potassium channels. Physiologically, N-cycloheptyl-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide has been shown to have analgesic, anxiolytic, and anticonvulsant effects in animal models.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of using N-cycloheptyl-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide in lab experiments is its selectivity for the GABA(B) receptor, which allows for the specific activation of this receptor without affecting other receptors or ion channels. This makes it a useful tool for studying the role of the GABA(B) receptor in various physiological and pathological conditions. However, one limitation of using N-cycloheptyl-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide is its potential toxicity, particularly at high doses. Careful dosing and monitoring are necessary to ensure the safety of experimental animals.

Orientations Futures

There are several future directions for research on N-cycloheptyl-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide and its applications. One area of interest is the development of new analogs of N-cycloheptyl-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide with improved selectivity and potency for the GABA(B) receptor. Another area of interest is the investigation of the role of the GABA(B) receptor in other physiological systems, such as the immune system and the gastrointestinal tract. Additionally, further research is needed to better understand the mechanisms underlying the biochemical and physiological effects of N-cycloheptyl-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide, as well as its potential therapeutic applications in neurological and psychiatric disorders.

Méthodes De Synthèse

The synthesis of N-cycloheptyl-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide involves several steps, starting with the reaction of 5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid with cycloheptylamine to form the corresponding amide. The amide is then reacted with difluoromethyl iodide to introduce the difluoromethyl group, followed by deprotection of the amine and cyclization to form the final product. The synthesis method has been optimized to produce N-cycloheptyl-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide with high purity and yield.

Applications De Recherche Scientifique

N-cycloheptyl-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide has been used in various scientific research applications, particularly in the field of neuroscience. Its selectivity for the GABA(B) receptor makes it a useful tool for studying the role of this receptor in various physiological and pathological conditions. For example, N-cycloheptyl-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide has been used to investigate the effects of GABA(B) receptor activation on pain perception, anxiety, and addiction. It has also been used to study the role of GABA(B) receptors in epilepsy, Parkinson's disease, and other neurological disorders.

Propriétés

IUPAC Name

N-cycloheptyl-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22F2N4O/c22-19(23)18-12-17(14-8-4-3-5-9-14)26-20-16(13-24-27(18)20)21(28)25-15-10-6-1-2-7-11-15/h3-5,8-9,12-13,15,19H,1-2,6-7,10-11H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOBDSTPTSGWACM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)C2=C3N=C(C=C(N3N=C2)C(F)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cycloheptyl-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.